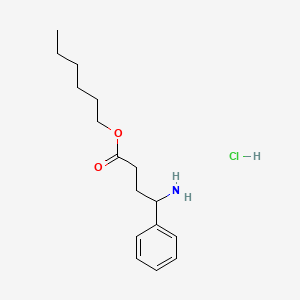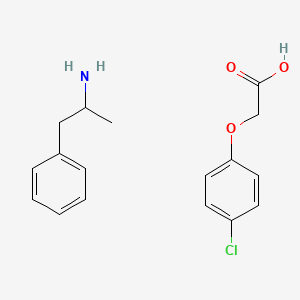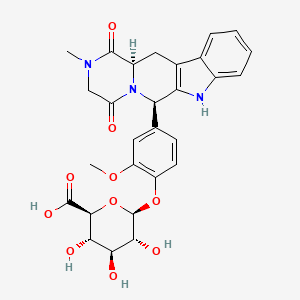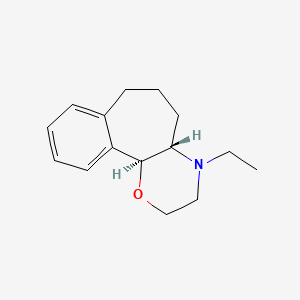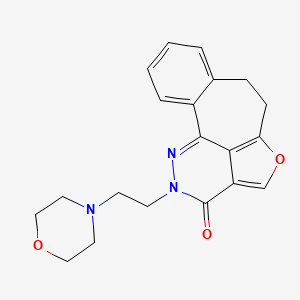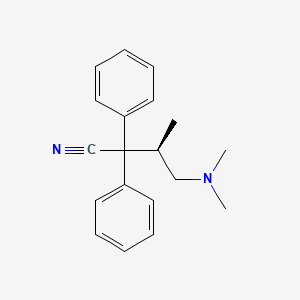
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities and is often studied for its potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Naphthacenedione Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydro Group: This step requires hydrogenation reactions using catalysts like palladium on carbon.
Glycosylation: The attachment of the 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl group is achieved through glycosylation reactions, often using glycosyl donors and acceptors in the presence of a catalyst.
Hydrazone Formation: The hydrazono group is introduced by reacting the intermediate with hydrazine derivatives.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Compounds with substituted functional groups, such as ethers or amines.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Analytical Chemistry: Studied for its unique spectroscopic properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Therapeutic Potential: Explored for its potential use in treating various diseases, including cancer and bacterial infections.
Industry
Pharmaceutical Industry: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves:
Binding to DNA or RNA: Interfering with the replication or transcription processes.
Inhibition of Enzymes: Blocking the activity of enzymes critical for cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Daunorubicin: Shares structural similarities and is used in similar therapeutic contexts.
Uniqueness
Structural Complexity: The presence of unique functional groups and stereochemistry.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
128948-03-8 |
|---|---|
Formule moléculaire |
C34H44ClN3O9 |
Poids moléculaire |
674.2 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-heptan-3-ylideneamino]-C-methylcarbonimidoyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C34H43N3O9.ClH/c1-6-8-10-18(7-2)37-36-17(4)34(43)14-20-26(23(15-34)46-24-13-21(35)29(38)16(3)45-24)33(42)28-27(31(20)40)30(39)19-11-9-12-22(44-5)25(19)32(28)41;/h9,11-12,16,21,23-24,29,38,40,42-43H,6-8,10,13-15,35H2,1-5H3;1H/b36-17+,37-18+; |
Clé InChI |
AJXLOFGPKMDGFD-PYDPOYFBSA-N |
SMILES isomérique |
CCCC/C(=N/N=C(\C)/C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)/CC.Cl |
SMILES canonique |
CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




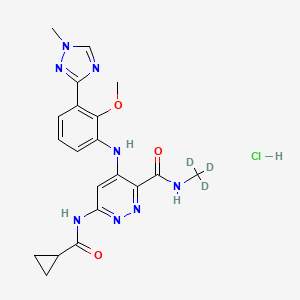
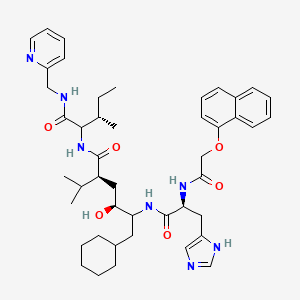
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
